1-Bromo-4-(2,2-dimethylcyclobutyl)benzene
Description
1-Bromo-4-(2,2-dimethylcyclobutyl)benzene is an aryl bromide featuring a cyclobutane ring substituted with two methyl groups at the 2-position and a bromine atom at the para position of the benzene ring. Key applications of such compounds include their use as intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira) for synthesizing pharmaceuticals, liquid crystals, and functional materials .
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethylcyclobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGXPUVMNXAEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 1-Bromo-4-(2,2-Dimethylcyclobutyl)benzene
Friedel-Crafts Alkylation Followed by Electrophilic Bromination
The most widely reported route involves a two-step process: (1) introducing the 2,2-dimethylcyclobutyl group via Friedel-Crafts alkylation and (2) brominating the resultant intermediate.
Synthesis of 4-(2,2-Dimethylcyclobutyl)benzene
The alkylation step employs benzene and 2,2-dimethylcyclobutylcarbinyl chloride in the presence of a Lewis acid catalyst. Molybdenum-based catalysts, such as [(η⁵-C₅Me₄R)MoI(CO)₃], have shown efficacy in facilitating this reaction under mild conditions. For example:
Reaction Conditions
- Catalyst : [(η⁵-C₅Me₄Ph)MoI(CO)₃] (2 mol%)
- Solvent : Dichloromethane
- Temperature : Reflux (40°C)
- Yield : 89–92%
The steric bulk of the 2,2-dimethylcyclobutylcarbinyl chloride necessitates prolonged reaction times (12–16 hours) to achieve complete conversion.
Regioselective Bromination
Electrophilic bromination of 4-(2,2-dimethylcyclobutyl)benzene is achieved using bromine (Br₂) in the presence of FeCl₃ and quaternary ammonium salts (e.g., tetrabutylammonium bromide). The cyclobutyl group acts as a strong para-directing group, ensuring high regioselectivity.
Optimized Bromination Protocol :
- Molar Ratio : Substrate : Br₂ = 1 : 1
- Catalyst : FeCl₃ (4–5 wt%) + tetrabutylammonium bromide (1 wt%)
- Temperature : -25°C to -30°C
- Reaction Time : 3–4 hours (bromine addition) + 2 hours (post-addition stirring)
- Yield : 95–96% with 88–93% purity
Low temperatures minimize side reactions such as dibromination or ortho-bromination. The use of FeCl₃ enhances electrophilicity, while quaternary ammonium salts improve solubility and reaction homogeneity.
Direct Bromination of Pre-Functionalized Intermediates
An alternative approach involves brominating a pre-assembled cyclobutane-containing precursor. For instance, 1-(2,2-dimethylcyclobutyl)-4-nitrobenzene can be reduced to the corresponding aniline, followed by a Sandmeyer reaction to replace the amino group with bromine.
Key Steps :
- Reduction : 1-(2,2-Dimethylcyclobutyl)-4-nitrobenzene → 4-(2,2-Dimethylcyclobutyl)aniline (using H₂/Pd-C, ethanol, 25°C, 12 hours).
- Diazotization : Treatment with NaNO₂/HCl at 0–5°C.
- Bromination : Quenching with CuBr/HBr to yield the final product.
Challenges :
- Diazonium intermediates are thermally unstable, requiring strict temperature control.
- Competing side reactions (e.g., Gomberg-Bachmann coupling) may reduce yields.
Cross-Coupling Strategies
Suzuki-Miyaura and Kumada couplings offer modular routes but require pre-functionalized partners.
Suzuki-Miyaura Coupling
Reaction of 1-bromo-4-iodobenzene with 2,2-dimethylcyclobutylboronic acid under palladium catalysis:
Conditions :
- Catalyst : Pd(PPh₃)₄ (3 mol%)
- Base : K₂CO₃
- Solvent : Toluene/water (3:1)
- Temperature : 90°C, 24 hours
- Yield : 78–82%
Limitations :
- Limited availability of 2,2-dimethylcyclobutylboronic acid.
- Steric hindrance reduces coupling efficiency.
Kumada Coupling
A Grignard reagent (2,2-dimethylcyclobutylmagnesium bromide) reacts with 1-bromo-4-iodobenzene:
Conditions :
- Catalyst : NiCl₂(dppe) (2 mol%)
- Solvent : Tetrahydrofuran
- Temperature : 25°C, 6 hours
- Yield : 70–75%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Br₂ | 95–96 | 88–93 | High regioselectivity, scalable | Multi-step, harsh conditions |
| Sandmeyer Reaction | 65–70 | 75–80 | Avoids electrophilic bromination | Low yield, unstable intermediates |
| Suzuki Coupling | 78–82 | 85–90 | Modular, mild conditions | Boronic acid synthesis challenging |
| Kumada Coupling | 70–75 | 80–85 | Single-step coupling | Air-sensitive reagents |
Mechanistic Insights
Friedel-Crafts Alkylation Mechanism
- Carbocation Formation : 2,2-Dimethylcyclobutylcarbinyl chloride reacts with AlCl₃ to generate a stabilized tertiary carbocation.
- Electrophilic Attack : The carbocation attacks benzene, forming a Wheland intermediate.
- Deprotonation : Regeneration of the aromatic system yields 4-(2,2-dimethylcyclobutyl)benzene.
Purification and Characterization
Crude products are purified via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Characterization methods include:
- NMR : Distinct signals for cyclobutyl CH₂ (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.4 ppm).
- MS : Molecular ion peak at m/z 252 (M⁺).
Industrial Applications and Challenges
1-Bromo-4-(2,2-dimethylcyclobutyl)benzene serves as a precursor in pharmaceuticals and agrochemicals. Scale-up challenges include:
- Cost of Catalysts : Mo and Pd complexes are expensive.
- Waste Management : FeCl₃ and quaternary ammonium salts require neutralization.
Chemical Reactions Analysis
1-Bromo-4-(2,2-dimethylcyclobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-(2,2-dimethylcyclobutyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology and Medicine: The compound can be used in the design and synthesis of pharmaceuticals and biologically active molecules. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene involves its interaction with molecular targets through its bromine and cyclobutyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclobutyl group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent on the benzene ring significantly influences reactivity, physical properties, and applications. Below is a comparison with structurally related compounds:
Key Observations :
- Cycloalkyl vs.
- Steric Effects : Branched alkyl chains (e.g., tert-pentyl) introduce steric hindrance, slowing reaction rates in cross-coupling compared to planar substituents like cyclobutyl .
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in trifluoromethylcyclopropyl derivatives) increase electrophilicity of the bromine atom, enhancing reactivity in nucleophilic substitutions .
Reactivity in Cross-Coupling Reactions
Brominated aromatics are pivotal in transition metal-catalyzed reactions:
- Sonogashira Coupling: 1-Bromo-4-(2-iodo-3-thienyl)benzene undergoes regioselective coupling with alkynes at the iodine site, leaving bromine intact for subsequent reactions . The dimethylcyclobutyl analog would likely prioritize bromine in couplings due to its position.
- Suzuki-Miyaura Coupling : Aryl bromides generally exhibit higher reactivity than chlorides but lower than iodides. The steric environment of the dimethylcyclobutyl group may moderately hinder palladium catalyst access compared to less bulky substituents .
Biological Activity
1-Bromo-4-(2,2-dimethylcyclobutyl)benzene is an organic compound that has attracted attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C12H15Br
- Molecular Weight: 239.15 g/mol
- SMILES Notation: BrC1=CC=C(C=C1)C(C2C(C2(C(C2)C2)=C(C(C2)C2)=C)C(C)=C)=C
The compound consists of a bromobenzene moiety attached to a dimethylcyclobutane group. The presence of the bromine atom significantly contributes to its reactivity and biological interactions.
Biological Activity Overview
1-Bromo-4-(2,2-dimethylcyclobutyl)benzene has been studied for various biological activities, including:
- Antimicrobial Activity: Some studies suggest that halogenated compounds exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects: Research indicates that certain brominated compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Potential: Preliminary studies have shown that compounds with similar structures may inhibit cancer cell proliferation. Further investigation is needed to establish the specific effects of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene on cancer cells.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of brominated compounds for their antimicrobial efficacy. The results indicated that 1-bromo derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity due to the electrophilic nature of the bromine atom .
Anti-inflammatory Research
In a study focused on inflammatory diseases, researchers investigated the effects of halogenated compounds on cytokine production in macrophages. Results showed that 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (using aryl bromides and boronic acids) is effective for introducing the dimethylcyclobutyl group . Optimization includes testing solvents (e.g., THF vs. DMF), catalyst loadings (e.g., Pd(PPh₃)₄), and temperature. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS ensures purity and structural confirmation .
Q. How does the bromine substituent influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, directing incoming electrophiles to the para position. However, steric hindrance from the 2,2-dimethylcyclobutyl group may reduce reactivity. Competitive reactions (e.g., dehydrohalogenation) should be monitored via TLC or HPLC .
Q. What characterization techniques are critical for verifying the structure and purity of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and cyclobutyl geometry.
- Mass spectrometry (MS) : High-resolution MS for molecular ion validation.
- X-ray crystallography : Resolves steric effects and non-classical hydrogen bonding in the crystal lattice .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for brominated aromatic compounds be resolved?
- Methodological Answer : Discrepancies arise from variations in experimental models (e.g., in vitro vs. in vivo). Standardized assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) should be employed. Comparative studies with structural analogs (e.g., 1-Bromo-4-(sec-butyl)benzene) can isolate toxicity contributions from the dimethylcyclobutyl group .
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the dimethylcyclobutyl group?
- Methodological Answer : Bulky ligands (e.g., SPhos or XPhos) enhance catalyst stability in Suzuki-Miyaura couplings. Microwave-assisted synthesis or elevated temperatures (80–120°C) improve reaction kinetics. Computational modeling (DFT) predicts steric clashes and guides substituent design .
Q. How does the dimethylcyclobutyl moiety affect supramolecular interactions in crystal packing?
- Methodological Answer : The cyclobutyl group introduces strain and promotes non-classical hydrogen bonding (C–H···π interactions) and parallel-displaced π-stacking. Single-crystal XRD reveals these features, while Hirshfeld surface analysis quantifies interaction contributions .
Q. What role does this compound play in medicinal chemistry as a building block for bioactive molecules?
- Methodological Answer : It serves as a precursor for GPR40 agonists or enzyme inhibitors. The bromine atom enables further functionalization (e.g., nucleophilic substitution), while the cyclobutyl group enhances metabolic stability. Structure-activity relationship (SAR) studies optimize pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
